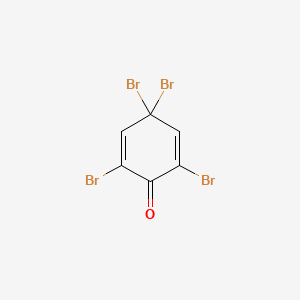

2,4,4,6-Tetrabromo-2,5-cyclohexadienone

Description

Properties

IUPAC Name |

2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJGRGGIUNVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1(Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174089 | |

| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20244-61-5 | |

| Record name | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20244-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20244-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4,6-tetrabromocyclohexa-2,5-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4,6-TETRABROMOCYCLOHEXA-2,5-DIENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKX5FJE3UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,4,6-Tetrabromo-2,5-cyclohexadienone CAS number and properties

CAS Number: 20244-61-5

This technical guide provides an in-depth overview of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO), a versatile brominating agent utilized in organic synthesis and various industrial applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a dense, crystalline solid, appearing as a yellow to orange or brown powder[1]. Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 20244-61-5 | [2][3][4][5] |

| Molecular Formula | C₆H₂Br₄O | [2][3] |

| Molecular Weight | 409.70 g/mol | [3] |

| Appearance | Orange to brown fine crystalline powder | [1] |

| Storage Temperature | 2-8°C | [3] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 120-127 °C | [6][7] |

| Boiling Point | 365.8 °C at 760 mmHg | [7] |

| Density | 2.897 g/cm³ | [7] |

| Solubility | Insoluble in water | [2][7] |

| Flash Point | 136 °C | [7] |

| Vapor Pressure | 1.53E-05 mmHg at 25°C | [7] |

| Refractive Index | 1.757 | [7] |

Safety Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| Irritating to eyes, respiratory system and skin. | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing. | [7] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the bromination of 2,4,6-tribromophenol (B41969). A detailed protocol is provided below.

Materials:

-

2,4,6-tribromophenol

-

Bromine

-

Acetic acid

-

Sodium acetate (B1210297)

Procedure:

-

Dissolve 2,4,6-tribromophenol in acetic acid in a suitable reaction vessel.

-

Add sodium acetate to the solution.

-

Slowly add bromine to the stirred solution.

-

Continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

Applications in Organic Synthesis

This compound is a valuable reagent in several organic transformations, primarily acting as a source of electrophilic bromine.

Deoxygenation of Sulfoxides

This compound serves as an efficient catalyst for the deoxygenation of sulfoxides to their corresponding sulfides. The reaction is typically carried out in the presence of 1,3-dithiane[1]. The proposed mechanism involves the activation of the sulfoxide (B87167) by the brominating agent, followed by reduction.

Conversion of Alcohols to Azides

This compound can be used as a reagent for the conversion of alcohols to azides[1]. This transformation is of significant importance in the synthesis of nitrogen-containing compounds.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to its ability to act as a brominating agent. At higher doses, it may exhibit toxicity by affecting cellular metabolism and signaling pathways[6]. However, specific signaling pathways directly modulated by this compound are not extensively documented in the current literature. Its reactivity is generally understood to proceed through the release of bromonium ions, which can then interact with various biological macromolecules. Further research is required to elucidate its precise mechanisms of action within biological systems.

Industrial Applications

Beyond its utility in laboratory-scale organic synthesis, this compound finds application as a flame retardant[2][8]. Its high bromine content allows it to interfere with the combustion process, thereby enhancing the fire resistance of materials such as plastics and textiles[8].

References

- 1. Buy this compound | 20244-61-5 [smolecule.com]

- 2. This compound | 20244-61-5 | Benchchem [benchchem.com]

- 3. 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | C6H2Br4O | CID 88433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A Technical Guide on its Chemical Mechanism of Action and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD), also known as TABCO, is a highly effective and versatile electrophilic brominating agent used in a variety of organic syntheses. Its mechanism of action is centered on the controlled release of bromonium ions (Br⁺), which facilitates a range of chemical transformations with high regioselectivity and efficiency. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and diverse applications of TBCD in synthetic organic chemistry, supported by quantitative data and detailed experimental protocols.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid with the molecular formula C₆H₂Br₄O.[1] The presence of four electron-withdrawing bromine atoms on the cyclohexadienone ring renders the bromine atoms susceptible to release as electrophilic bromonium ions.[1]

Synthesis of this compound

A common and efficient method for the synthesis of TBCD involves the single-pot bromination of phenol.[2][3] This eco-friendly procedure avoids the use of hazardous liquid bromine.[2]

Experimental Protocol: Single-Pot Synthesis from Phenol [2][4]

-

Materials: Phenol, sodium bromide (NaBr), sodium bromate (B103136) (NaBrO₃), oxalic acid dihydrate, deionized water.

-

Procedure:

-

Dissolve 5.00 g (53 mmoles) of phenol, 15.00 g (145 mmoles) of sodium bromide, and 10.93 g (72 mmoles) of sodium bromate in 100 mL of deionized water in a 250 mL round-bottom flask.

-

Slowly add a solution of 27.72 g (220 mmoles) of oxalic acid dihydrate in 50 mL of deionized water over 10 minutes with continuous stirring.

-

Continue stirring the mixture for 8 hours at ambient temperature.

-

Filter the resulting precipitate, wash with deionized water, and dry under vacuum for 6 hours.

-

-

Yield: This method typically yields approximately 20.5 g (94%) of this compound with a melting point of 123°C.[4]

Core Mechanism of Action: Electrophilic Bromination

The primary mechanism of action of TBCD involves the liberation of a bromonium ion (Br⁺).[1] This highly reactive electrophile can then participate in a variety of chemical reactions, most notably electrophilic aromatic substitution and addition to alkenes.[1][5]

The generation of the bromonium ion is facilitated by the electron-deficient nature of the TBCD molecule.[1] In the presence of a nucleophile, such as an aromatic ring or an alkene, the polarized Br-C bond in TBCD cleaves, releasing Br⁺ for subsequent reaction.

Caption: General mechanism of electrophilic bromination by TBCD.

Applications in Organic Synthesis

TBCD's ability to act as a potent yet selective brominating agent has led to its use in a wide array of synthetic transformations.

Regioselective Bromination of Aromatic Compounds

TBCD is particularly effective for the regioselective monobromination of activated aromatic compounds, such as anilines and phenols, with high yields.[1] For instance, it selectively brominates aromatic amines at the para position.[6]

| Substrate | Product | Yield (%) | Reference |

| Aromatic Amines | 4-Bromoanilines | >90 | [1] |

Deoxygenation of Sulfoxides

In combination with 1,3-dithiane, TBCD serves as an efficient catalyst for the deoxygenation of sulfoxides to their corresponding sulfides.[7][8]

| Reaction | Reagents | Yield (%) | Reference |

| Deoxygenation of Sulfoxides | TBCD, 1,3-dithiane | 85 | [1] |

Conversion of Alcohols to Azides

TBCD is also utilized as a reagent for the conversion of alcohols to azides, which are important synthetic intermediates.[7][8]

| Reaction | Reagents | Yield (%) | Reference |

| Conversion of Alcohols to Azides | TBCD, PPh₃, Zn(N₃)₂·2Py | 90 | [1][9] |

Bromination of Alkenes and Polyenes

TBCD reacts with alkenes and polyenes to yield brominated products through an electrophilic addition mechanism.[5][10] The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile.[10]

Caption: Workflow for the bromination of an alkene using TBCD.

Comparison with Other Brominating Agents

TBCD offers several advantages over traditional brominating agents like molecular bromine (Br₂) and N-bromosuccinimide (NBS).

| Reagent | Advantages of TBCD | Disadvantages of Other Agents |

| vs. Molecular Bromine (Br₂) | Milder reaction conditions, higher regioselectivity, avoids radical pathways, less toxic and volatile.[1] | Harsh conditions, less selective, often leads to over-bromination and side reactions, higher toxicity.[1] |

| vs. N-Bromosuccinimide (NBS) | Effective in non-polar solvents, ideal for cyclization reactions.[1] | Primarily for allylic bromination via radical mechanisms, requires initiators.[1] |

Conclusion

This compound is a powerful and selective electrophilic brominating agent with a well-defined chemical mechanism of action. Its versatility and high efficiency in a range of organic transformations, coupled with its advantages over other brominating agents, make it an invaluable tool for researchers and scientists in organic synthesis and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in the laboratory.

References

- 1. This compound | 20244-61-5 | Benchchem [benchchem.com]

- 2. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]

- 3. EP1575891B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 20244-61-5 [smolecule.com]

- 8. This compound | 20244-61-5 [chemicalbook.com]

- 9. This compound 90 20244-61-5 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone from Phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,4,6-tetrabromo-2,5-cyclohexadienone, a versatile reagent in organic synthesis, from phenol (B47542). The document details a high-yield, single-pot, and environmentally conscious procedure, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthesis workflow.

Introduction

This compound (TBCHD) is a powerful and selective brominating agent used in various organic transformations.[1] Its applications include the regioselective monobromination of aromatic amines and phenols, as well as the synthesis of linear poly(phenyleneoxides).[2][3] This guide focuses on a modern, efficient, and safer synthesis method that avoids the use of hazardous liquid bromine. The described process utilizes a mixture of an alkali or alkaline earth metal bromide and bromate (B103136) in the presence of an acid to achieve direct bromination of phenol in high yields.[2][3]

Reaction Principle

The synthesis proceeds via the in-situ generation of bromine through the acid-catalyzed reaction between a bromide and a bromate salt. This is followed by the electrophilic substitution of phenol, leading to the formation of this compound. The reaction is typically carried out in water as a solvent, making it an environmentally friendly process.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for two optimized methods for the synthesis of this compound from phenol.

Table 1: Reagent Quantities and Reaction Parameters

| Parameter | Method A: Mineral Acid (HCl) | Method B: Organic Acid (Oxalic Acid) |

| Phenol | 2 to 10 g (21 to 106 mmoles) | 5.00 g (53 mmoles) |

| Alkali/Alkaline Earth Metal Bromide | 54 to 301 mmoles | 15.00 g (145 mmoles) Sodium Bromide |

| Alkali/Alkaline Earth Metal Bromate | 27 to 150 mmoles | 10.93 g (72 mmoles) Sodium Bromate |

| Acid | 3.5 to 16.0 g (96 to 438 mmoles) of 36% HCl | 27.72 g (220 mmoles) Oxalic Acid Dihydrate |

| Solvent | Deionized Water | Deionized Water |

| Reaction Temperature | 27 to 35°C | Ambient Temperature |

| Reaction Time | 4 hours (2h addition + 2h stirring) | 8 hours |

| Reported Yield | 91-94% | 94% |

Table 2: Product Characterization Data

| Property | Value |

| Appearance | Yellow Precipitate |

| Melting Point | 123°C |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 634, 663, 702, 900, 1310, 1454, 1582, 1680, 3051 |

| ¹H-NMR (CDCl₃, 200 MHz) | δ 7.78 (s, 2H) |

| Elemental Analysis (Calculated for C₆H₂Br₄O) | C: 17.56%, H: 0.49% |

| Elemental Analysis (Observed) | C: 17.16%, H: 0.24% |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from phenol.

Method A: Synthesis using Hydrochloric Acid

This method involves the slow addition of hydrochloric acid to a mixture of phenol and the brominating salts.[2][3][4]

Materials:

-

Phenol (2 to 10 g, 21 to 106 mmoles)

-

Sodium Bromide (or other alkali/alkaline earth metal bromide, 54 to 301 mmoles)

-

Sodium Bromate (or other alkali/alkaline earth metal bromate, 27 to 150 mmoles)

-

36% Hydrochloric Acid (3.5 to 16.0 g, 96 to 438 mmoles)

-

Deionized Water

Procedure:

-

In a suitable round-bottom flask equipped with a magnetic stirrer, dissolve phenol, sodium bromide, and sodium bromate in 30 (w/w) equivalents of deionized water.

-

Slowly add a solution of 36% hydrochloric acid in 5 (w/w) equivalents of deionized water to the reaction mixture over a period of 2 hours.

-

Continue stirring the mixture for an additional 2 hours at a temperature between 27-35°C.[2][3]

-

The product will precipitate out of the solution as a yellow solid.

-

Filter the precipitate using a Buchner funnel.

-

Wash the filtered solid twice with deionized water.

-

Dry the product under vacuum for 6 hours to obtain this compound.

Method B: Synthesis using Oxalic Acid

This method utilizes an organic acid and involves the instantaneous addition of the acid to the reaction mixture.[1][5]

Materials:

-

Phenol (5.00 g, 53 mmoles)

-

Sodium Bromide (15.00 g, 145 mmoles)

-

Sodium Bromate (10.93 g, 72 mmoles)

-

Oxalic Acid Dihydrate (27.72 g, 220 mmoles)

-

Deionized Water

Procedure:

-

In a 250 ml round-bottom flask with a magnetic stirrer, dissolve 5.00 g of phenol, 15.00 g of sodium bromide, and 10.93 g of sodium bromate in 100 mL of deionized water.[5]

-

Prepare a solution of 27.72 g of oxalic acid dihydrate in 50 mL of deionized water.[5]

-

Slowly add the oxalic acid solution to the reaction mixture over 10 minutes.[5]

-

A yellow precipitate will form. Filter the product using a Buchner funnel.[5]

-

Wash the solid twice with deionized water.[5]

-

Dry the product under vacuum for 6 hours to yield this compound.[5]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the single-pot synthesis of this compound from phenol.

Caption: Synthesis workflow for this compound.

Conclusion

The described single-pot synthesis of this compound from phenol offers a highly efficient, safe, and environmentally friendly alternative to traditional methods that use liquid bromine. With high yields and a straightforward procedure, this method is well-suited for laboratory and potential scale-up applications, providing researchers and drug development professionals with reliable access to this important brominating agent.

References

- 1. This compound | 20244-61-5 | Benchchem [benchchem.com]

- 2. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]

- 3. EP1575891B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

2,4,4,6-Tetrabromo-2,5-cyclohexadienone safety data sheet (SDS)

An In-Depth Technical Guide to the Safety of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone

This guide provides a comprehensive overview of the safety data for this compound (CAS No. 20244-61-5), tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, hazard classifications, and handling procedures to ensure safe laboratory practices.

Chemical Identification

This compound, also known as TBCO, is an organic compound with the molecular formula C₆H₂Br₄O.[1][2][3] It is commonly available as a red-brown or orange to brown crystalline powder.[1][4][5] Due to its high bromine content, it is utilized in organic synthesis and as a flame retardant in various materials.[4][5]

| Identifier | Value |

| Chemical Name | This compound[1] |

| CAS Number | 20244-61-5[1][3] |

| Molecular Formula | C₆H₂Br₄O[1][3] |

| Molecular Weight | 409.69 g/mol [1][2] |

| EC Number | 243-638-7[3][6] |

| Synonyms | TBCO, 2,4,4,6-Tetrabromocyclohexa-2,5-dienone[3][7] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] It is classified under the Globally Harmonized System (GHS) as a warning-level hazard.[3][7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][8] |

GHS Label Elements:

Toxicological Profile

-

Inhalation : May cause respiratory irritation.[1] Symptoms of overexposure to high vapor concentrations can include headache, dizziness, and nausea.[9]

-

Skin Contact : Causes skin irritation.[1]

-

Eye Contact : Causes serious eye irritation.[1]

-

Ingestion : Harmful if swallowed, though specific data is limited.[9]

The following diagram illustrates the logical workflow from hazard identification to response.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | C6H2Br4O | CID 88433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 90 20244-61-5 [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.fr [fishersci.fr]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Properties, Synthesis, and Applications in Organic Chemistry

For Researchers, Scientists, and Chemical Synthesis Professionals

Introduction

2,4,4,6-Tetrabromo-2,5-cyclohexadienone is a highly reactive brominated organic compound with significant applications as a reagent in synthetic organic chemistry. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications as a versatile chemical reagent. While it is utilized in the synthesis of various organic molecules, some of which may be of interest in medicinal chemistry, there is no scientific evidence to suggest that this compound itself is used as a therapeutic agent or directly modulates biological signaling pathways in a drug development context. Its primary value lies in its utility as a powerful brominating and oxidizing agent.

Synonyms and Identifiers

For clarity and cross-referencing, a list of synonyms and chemical identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | 2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one[1] |

| CAS Number | 20244-61-5[1] |

| Molecular Formula | C₆H₂Br₄O[1] |

| Common Synonyms | TBCO[2][3], 2,4,4,6-Tetrabromocyclohexa-2,5-dienone[1], 2,4,4,6-Tetrabrom-2,5-cyclohexadienon[4] |

| InChI | InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H[1] |

| InChIKey | NJQJGRGGIUNVAB-UHFFFAOYSA-N[2] |

| SMILES | C1=C(C(=O)C(=CC1(Br)Br)Br)Br[1] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 409.69 g/mol [5] |

| Appearance | Orange to brown fine crystalline powder[6] |

| Melting Point | 120-127 °C[5] |

| Density | 2.6462 to 2.897 g/cm³[5] |

| Solubility | Insoluble in water[4]; Soluble in dichloromethane, diethyl ether, chloroform, nitromethane, and methanol[5] |

| Storage Temperature | 2-8°C[2] |

Experimental Protocols: Synthesis of this compound

Detailed methodologies for the synthesis of this compound are crucial for its practical application in a laboratory setting. Two common methods are outlined below.

Synthesis from 2,4,6-Tribromophenol (B41969)

One established method for the preparation of this compound involves the bromination of 2,4,6-tribromophenol.[6]

-

Reactants : 2,4,6-tribromophenol, Bromine, Acetic acid, Sodium acetate (B1210297).[6]

-

Procedure : The synthesis is achieved through the bromination of 2,4,6-tribromophenol with bromine in an acetic acid solvent, with sodium acetate present.[6]

Single-Pot Synthesis from Phenol (B47542)

A more direct and eco-friendly, single-pot procedure has been developed for the synthesis of highly pure this compound from phenol, achieving yields of 91-94%.[7][8] This method avoids the use of corrosive liquid bromine as the brominating agent.[7][8]

-

Reactants : Phenol, an alkali or alkaline earth metal bromide, an alkali or alkaline earth metal bromate (B103136), and a mineral acid or a moderately strong organic acid (e.g., hydrochloric acid, oxalic acid, citric acid).[7][9]

-

General Procedure :

-

Phenol is reacted with a mixture of an alkali/alkaline earth metal bromide and an alkali/alkaline earth metal bromate dissolved in deionized water.[9]

-

The reaction mixture is stirred for a specified duration.

-

The resulting precipitate of this compound is collected by filtration.

-

The product is washed with deionized water and dried under a vacuum.[7][8]

-

The workflow for the single-pot synthesis from phenol can be visualized as follows:

Caption: A flowchart illustrating the key stages of the single-pot synthesis of this compound from phenol.

Applications in Organic Synthesis

This compound is a versatile reagent with a range of applications in organic synthesis, primarily as a brominating agent and a catalyst.

Brominating Agent

Due to its ability to release bromonium ions, this compound is an effective electrophilic brominating agent.[10] It is used in the regioselective monobromination of various organic compounds.[7]

-

Aromatic Amines : It is used for the regioselective monobromination of aromatic amines to produce 4-bromoanilines in high yields.[7]

-

Phenols : It is employed for the para-bromination of phenols.[7]

-

Heterocycles : It facilitates the direct monobromination of imidazoles and N-methylindoles.[7]

-

Thiophenes : It is also used for the bromination of thiophenes.[7]

Catalyst for Deoxygenation of Sulfoxides

This compound serves as an efficient catalyst for the deoxygenation of sulfoxides to their corresponding sulfides, particularly when used in conjunction with 1,3-dithiane.[5][6] This reaction is valuable for the selective removal of oxygen from sulfoxide (B87167) functional groups.[5]

The logical relationship for this catalytic application can be represented as follows:

Caption: The catalytic role of this compound in the deoxygenation of sulfoxides.

Reagent for the Conversion of Alcohols to Azides

This compound is also utilized as a reagent for the conversion of primary and secondary alcohols into azides.[5][6] This transformation is significant in organic synthesis as azides are versatile intermediates.

Other Applications

-

Flame Retardant : Due to its high bromine content, this compound is used as a flame retardant in various materials to inhibit or delay the spread of fire.[4][11]

-

Polymer Chemistry : It is used in the preparation of linear poly(phenyleneoxides).[7]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards : It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions : When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2] It should be handled in a well-ventilated area.

-

Storage : It should be stored in a dry, cool, and well-ventilated place, in a tightly closed container, and protected from light.[6] The recommended storage temperature is between 2-8°C.[2]

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its utility as a brominating agent, a catalyst for deoxygenation, and a reagent for the synthesis of azides makes it an important tool for synthetic chemists. While it plays a role in the synthesis of complex molecules that may be investigated in drug discovery, it is important to note that the compound itself is not a therapeutic agent and has no established direct role in modulating biological signaling pathways for drug development purposes. A thorough understanding of its chemical properties, synthesis, and applications, along with strict adherence to safety protocols, is essential for its effective and safe use in a research and development setting.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 2,4,4,6-Tetrabrom-2,5-cyclohexadienon – Wikipedia [de.wikipedia.org]

- 4. 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | C6H2Br4O | CID 88433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy this compound | 20244-61-5 [smolecule.com]

- 7. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 20244-61-5 [chemicalbook.com]

- 11. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1,4-Diazabicyclo[2.2.2]octane (DABCO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 1,4-Diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA). This versatile bicyclic tertiary amine is widely utilized as a catalyst and reagent in organic synthesis. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key properties. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms and experimental workflows.

Physical Properties of DABCO

DABCO is a white crystalline solid at room temperature and is known to be hygroscopic.[1][2] It readily sublimes at ambient temperatures.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molar Mass | 112.17 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 156-160 °C | [1][2] |

| Boiling Point | 174 °C | [1][2][3] |

| Density | 1.14 g/cm³ at 28 °C | [3] |

| Vapor Pressure | 2.9 mmHg at 50 °C | [4] |

| Flash Point | 62 °C | [5] |

| Water Solubility | 46 g/100 mL at 26 °C | [4] |

Table 1: Physical Properties of DABCO

| Solvent | Solubility ( g/100 g solvent at 25 °C) | Reference |

| Acetone | 13 | [3] |

| Benzene | 51 | [3] |

| Ethanol | 77 | [3] |

| Methyl Ethyl Ketone | 26.1 | [3] |

Table 2: Solubility of DABCO in Organic Solvents

Chemical Properties of DABCO

DABCO's chemical behavior is characterized by its high nucleophilicity and its role as a base. The nitrogen atoms at the bridgehead positions possess unhindered lone pairs of electrons, making them readily available for reaction.[1][2]

| Property | Value | Reference |

| pKa₁ (of conjugate acid) | 3.0 | [6] |

| pKa₂ (of conjugate acid) | 8.8 | [5] |

Table 3: Acidity of DABCO Conjugate Acid

DABCO is widely employed as a catalyst in various organic transformations, including the Baylis-Hillman reaction, polyurethane foam production, and as a reagent in the synthesis of other complex molecules.[1][2][7][8] It can also act as a Lewis base, forming adducts with compounds like hydrogen peroxide and sulfur dioxide.[5][6]

Experimental Protocols

Determination of Melting Point

The melting point of DABCO can be determined using the capillary method.

Materials:

-

DABCO sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube

-

Thermometer

-

Heating medium (e.g., mineral oil)

Procedure:

-

A small amount of finely powdered DABCO is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is placed in a melting point apparatus or a Thiele tube filled with a heating medium.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Determination of Boiling Point

The boiling point of DABCO can be determined using a distillation or reflux method.[9]

Materials:

-

DABCO sample

-

Distillation flask or round-bottom flask

-

Condenser

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure (Reflux Method):

-

Approximately 5 mL of DABCO is placed in a round-bottom flask with a few boiling chips.[9]

-

A condenser is attached vertically to the flask.[9]

-

The flask is heated gently to bring the DABCO to a boil.

-

The thermometer is positioned so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

The temperature at which the vapor temperature remains constant during reflux is recorded as the boiling point.[9]

Determination of Solubility in Water

The solubility of DABCO in water can be determined by preparing a saturated solution at a specific temperature.

Materials:

-

DABCO

-

Distilled water

-

Constant temperature water bath

-

Stirrer

-

Filtration apparatus

-

Evaporating dish

-

Analytical balance

Procedure:

-

An excess amount of DABCO is added to a known volume of distilled water in a flask.

-

The mixture is stirred in a constant temperature water bath (e.g., 26 °C) for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

The saturated solution is carefully filtered to remove any undissolved solid.

-

A known volume of the clear filtrate is transferred to a pre-weighed evaporating dish.

-

The water is evaporated from the dish, and the dish is dried to a constant weight.

-

The mass of the dissolved DABCO is determined by the difference in weight of the dish before and after evaporation.

-

The solubility is calculated and expressed as grams of DABCO per 100 mL of water.

Synthesis and Reaction Mechanisms

Synthesis of DABCO

DABCO is commercially produced through the reaction of compounds like ethylenediamine (B42938) or ethanolamine (B43304) over a catalyst.[2][6][7] A common laboratory synthesis involves the cyclization of a piperazine (B1678402) derivative.

Caption: Idealized synthesis of DABCO from ethanolamine.

DABCO-Catalyzed Baylis-Hillman Reaction

DABCO is a highly effective catalyst for the Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[1][10][11][12]

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

References

- 1. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. DABCO - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 3. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. DABCO - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Versatility of DABCO as a Reagent in Organic Synthesis: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scispace.com [scispace.com]

- 11. Baylis-Hillman Reaction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

Navigating the Stability and Storage of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the stability and proper storage of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO). Understanding the chemical characteristics of TBCO is critical for maintaining its integrity and ensuring the reliability of experimental outcomes. This document outlines the known stability profile, recommended storage conditions, and safe handling procedures for this versatile brominating agent.

Core Chemical and Physical Properties

This compound is a dense, light orange to yellow crystalline powder.[1][2] Its stability is intrinsically linked to its physical properties, which are summarized in the table below. The compound's relatively high melting point suggests a degree of thermal stability, though it is known to decompose upon melting.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Br₄O | [1] |

| Molecular Weight | 409.7 g/mol | [1] |

| Appearance | Light orange to yellow powder | [1] |

| Melting Point | 125 °C (with decomposition) | [1] |

| Solubility | Insoluble in water; Soluble in dichloromethane, diethyl ether, chloroform, nitromethane, and methanol. | [3][4] |

Stability Profile and Incompatibilities

Under recommended storage conditions, this compound is a stable compound.[5][6] However, its reactivity as a brominating agent necessitates careful handling and storage to prevent degradation. The primary factors influencing its stability are exposure to heat, light, and incompatible materials.

Key stability considerations include:

-

Thermal Stability : While relatively stable at ambient temperatures, thermal decomposition can occur, leading to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[5][6]

-

Light Sensitivity : It is recommended to store TBCO in a dark vessel, protected from light.[2]

-

Incompatibilities : TBCO is incompatible with strong oxidizing agents.[5] Contact with such materials should be strictly avoided to prevent hazardous reactions.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the quality and ensuring the safety of personnel working with this compound. The following protocols are derived from safety data sheets and best practices in chemical management.

Storage Conditions

A multi-layered approach to storage is recommended to ensure the long-term stability of TBCO.

| Parameter | Recommendation | Source(s) |

| Temperature | Keep refrigerated; store at 2-8°C. | [1][5] |

| Atmosphere | Keep in a dry and well-ventilated place. | [5][7] |

| Container | Keep container tightly closed. | [5][6][7] |

| Light | Store in a dark vessel, protected from light. | [2] |

Handling Procedures

Safe handling of TBCO involves the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory safety procedures.

-

Ventilation : Handle in a well-ventilated area or outdoors.[7]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse.[5]

Experimental Workflow: Synthesis and Purification

While specific stability testing protocols are not widely published, an understanding of the compound's synthesis can provide insights into its reactivity and potential degradation pathways. A common and eco-friendly synthesis method involves the single-pot bromination of phenol (B47542).[8][9][10]

Method B: Synthesis using an Organic Acid [8]

-

Preparation of Reaction Mixture : Dissolve phenol (5 g), sodium bromide (15 g), and sodium bromate (B103136) (10.93 g) in deionized water (100 mL).

-

Addition of Acid : Slowly add a solution of oxalic acid dihydrate (27.72 g) in deionized water (50 mL) over 10 minutes.

-

Reaction : Stir the mixture at ambient temperature (27–35°C) for approximately 8-10 hours.

-

Isolation and Purification :

-

Filter the resulting precipitate.

-

Wash the solid with deionized water.

-

Dry the product under vacuum for about 6 hours.

-

This process yields this compound with a reported crude yield of around 94%.[8][11]

Visualizing Safe Handling and Storage

To ensure clarity and adherence to safety protocols, the following diagram outlines the recommended workflow for the handling and storage of this compound.

Conclusion

The stability of this compound is well-maintained under controlled laboratory conditions. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of the compound for their scientific endeavors. The key to preserving this valuable reagent lies in a consistent practice of refrigeration, protection from light, and avoidance of incompatible substances.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 20244-61-5 [chemicalbook.com]

- 3. Buy this compound | 20244-61-5 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. fishersci.fr [fishersci.fr]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. echemi.com [echemi.com]

- 8. This compound | 20244-61-5 | Benchchem [benchchem.com]

- 9. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]

- 10. EP1575891B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Handling and Disposal of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (CAS No. 20244-61-5), a versatile and reactive brominating agent. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Chemical and Physical Properties

This compound, also known as TBCO, is a red-brown, odorless, solid powder.[1] It is widely utilized in organic synthesis as a potent electrophilic brominating agent.[2] Due to the electron-withdrawing effects of the four bromine atoms, the compound possesses a highly electron-deficient ring system, making it highly reactive.[2] It is insoluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20244-61-5 | [1] |

| Molecular Formula | C₆H₂Br₄O | [1] |

| Molecular Weight | 409.69 g/mol | [1] |

| Appearance | Red-brown powder solid | [1] |

| Odor | Odorless | [1] |

| Storage Temperature | 2-8°C (Refrigerated) | [1][3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and take appropriate preventative measures.

Table 2: Hazard Classification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements (Selected) | Reference |

| Skin Corrosion/Irritation | Category 2 | P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [1][4][5] |

| Serious Eye Damage/Irritation | Category 2 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. | [1][3][4][5] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles and/or face shield. | [5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. Remove and wash contaminated clothing before reuse. | [1][5] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator (e.g., N95 dust mask) if ventilation is inadequate or for spill cleanup. | [3] |

| Hand Protection | Wear appropriate chemical-resistant gloves. | [5] |

Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure or reactions.

Safe Handling Workflow

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid the formation of dust and aerosols.[5] Do not ingest, and avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[1]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6] It is recommended to keep the compound refrigerated at 2-8°C.[3] Store away from incompatible materials.

Accidental Release and First Aid Measures

Spill Response Protocol

In the event of a spill, evacuate the area and ensure adequate ventilation.[5] Remove all sources of ignition.[5]

Experimental Protocol for Small Spill Cleanup:

-

Personal Protection: Wear the appropriate PPE as detailed in Table 3, including respiratory protection.

-

Containment: Prevent further spread of the solid material.

-

Absorption: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5] Use spark-proof tools.[5]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [1] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | [1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately. | [1] |

Disposal Protocol

Waste containing this compound must be treated as hazardous waste and disposed of at an approved waste disposal plant.[1][5] For laboratory-scale quantities, a neutralization protocol should be followed before disposal. This compound is a reactive electrophilic brominating agent, and its reactivity should be quenched.

Proposed Laboratory-Scale Neutralization Protocol

This protocol is based on the chemical reduction of the electrophilic bromine. Common reducing agents for this purpose include sodium thiosulfate (B1220275) and sodium bisulfite.[4][7][8]

Materials:

-

Waste containing this compound

-

A suitable reaction vessel (e.g., beaker or flask) of appropriate size

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

pH paper or pH meter

-

Appropriate PPE

Experimental Protocol:

-

Preparation: In a well-ventilated fume hood, place the waste material in the reaction vessel. If the waste is a solid, suspend it in a suitable solvent (e.g., ethanol (B145695) or isopropanol) to facilitate the reaction.

-

Neutralization: Slowly add the 10% sodium thiosulfate solution to the stirred waste mixture. The reaction is exothermic, so add the solution portion-wise to control the temperature. A color change (disappearance of the red-brown color) indicates the reduction of the active bromine. The likely reaction involves the reduction of the electrophilic bromine to bromide ions.

-

Completeness Check: Continue adding the sodium thiosulfate solution until the red-brown color is no longer present. To ensure complete neutralization, a slight excess of the reducing agent can be added.

-

pH Adjustment: Check the pH of the resulting solution. If it is acidic, neutralize it with a dilute solution of sodium bicarbonate or sodium carbonate until the pH is between 6 and 8.

-

Disposal: The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for halogenated organic waste and disposed of according to institutional and local regulations.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All procedures should be carried out in a controlled laboratory setting with appropriate safety measures in place. Always consult the most recent Safety Data Sheet (SDS) and follow all applicable local, state, and federal regulations.

References

- 1. Na2S2O3 + H2O + Br2 → 2 NaBr + S + H2SO4 - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. researchgate.net [researchgate.net]

- 3. answers.com [answers.com]

- 4. quora.com [quora.com]

- 5. chegg.com [chegg.com]

- 6. m.youtube.com [m.youtube.com]

- 7. brainly.com [brainly.com]

- 8. reddit.com [reddit.com]

Spectroscopic and Synthetic Profile of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO), a versatile reagent in organic synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental protocols.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The key data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | Singlet | 2H | Vinyl Protons (H-3, H-5) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C1 (C=O) |

| Data not available in search results | C2, C6 (C-Br) |

| Data not available in search results | C3, C5 (C-H) |

| Data not available in search results | C4 (CBr₂) |

Note: Specific ¹³C NMR chemical shift values for this compound were not found in the provided search results.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3051 | C-H stretch (vinyl) |

| 1680 | C=O stretch (carbonyl) |

| 1582 | C=C stretch |

| 1454 | C=C stretch |

| 1310 | C-H bend |

| 900 | C-H bend (out-of-plane) |

| 702 | C-Br stretch |

| 663 | C-Br stretch |

| 634 | C-Br stretch |

Experimental Protocols

Synthesis of this compound from Phenol (B47542)

A common and efficient method for the preparation of this compound involves the single-pot bromination of phenol.[1][2]

Materials:

-

Phenol

-

Sodium bromide (NaBr)

-

Sodium bromate (B103136) (NaBrO₃)

-

36% Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a two-necked round-bottom flask equipped with a stirrer, dissolve phenol (e.g., 2.00 g, 21 mmoles), sodium bromide (e.g., 5.97 g, 58 mmoles), and sodium bromate (e.g., 4.38 g, 29 mmoles) in deionized water (e.g., 60 mL).

-

Slowly add 36% hydrochloric acid (e.g., 8.7 mL, 86 mmoles) to the stirred solution over a period of 2 hours.

-

Continue stirring the reaction mixture for an additional 2 hours.

-

The precipitated product is then collected by filtration.

-

Wash the filtered solid twice with deionized water.

-

Dry the product under vacuum for 6 hours to yield this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 200 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1]

Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet technique.[1]

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from phenol.

Caption: Synthetic workflow for this compound.

References

Eco-friendly Synthesis of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a high-yield, eco-friendly, single-pot synthesis of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. This method avoids the use of hazardous liquid bromine, instead utilizing a safer and more sustainable aqueous-based system.

Introduction

This compound is a versatile and powerful brominating agent used in a variety of organic syntheses. Its applications are crucial in the development of new pharmaceuticals and other complex organic molecules. Traditional synthesis methods often involve the use of elemental bromine, which is highly corrosive, toxic, and poses significant environmental and safety risks. The eco-friendly approach detailed in this guide addresses these concerns by employing a mixture of an alkali or alkaline earth metal bromide and bromate (B103136) in an aqueous solution, initiated by an acid. This process is not only safer but also highly efficient, offering excellent yields of the desired product.[1][2]

Core Synthesis Pathway

The fundamental principle of this green synthesis is the in-situ generation of the brominating species from a stable mixture of a bromide and a bromate in water. The reaction is initiated by the addition of an acid, which catalyzes the formation of bromine. Phenol (B47542) is then brominated in a single pot to yield the final product, this compound.

Caption: General workflow for the one-pot eco-friendly synthesis.

Experimental Protocols

Two primary variations of this eco-friendly synthesis have been documented, differing in the acid used to initiate the reaction. Both methods are detailed below.

Method A: Synthesis using Hydrochloric Acid

This protocol involves the slow addition of hydrochloric acid to the reaction mixture.

Materials:

-

Phenol

-

Sodium Bromide (NaBr)

-

Sodium Bromate (NaBrO₃)

-

36% Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

In a two-necked round bottom flask, dissolve 2.00 g (21 mmoles) of phenol, 5.97 g (58 mmoles) of sodium bromide, and 4.38 g (29 mmoles) of sodium bromate in 60 mL of deionized water with stirring.[3]

-

Slowly add 8.7 mL (3.14 g; 86 mmoles) of 36% hydrochloric acid to the mixture over a period of 2 hours.[3]

-

Continue stirring the reaction mixture for an additional 2 hours at a temperature between 27-35°C.[2][4]

-

The precipitated product is then collected by filtration.

-

Wash the precipitate twice with deionized water.

-

Dry the final product under vacuum for 6 hours.

Method B: Synthesis using Oxalic Acid

This protocol utilizes the instantaneous addition of a moderately strong organic acid, such as oxalic acid.

Materials:

-

Phenol

-

Sodium Bromide (NaBr)

-

Sodium Bromate (NaBrO₃)

-

Oxalic Acid Dihydrate ((COOH)₂·2H₂O)

-

Deionized Water

Procedure:

-

In a 250 mL round bottom flask, dissolve 5.00 g (53 mmoles) of phenol, 15.00 g (145 mmoles) of sodium bromide, and 10.93 g (72 mmoles) of sodium bromate in 100 mL of deionized water with stirring.[5]

-

Prepare a solution of 27.72 g (220 mmoles) of oxalic acid dihydrate in 50 mL of deionized water.

-

Slowly add the oxalic acid solution to the reaction mixture over 10 minutes.[5]

-

Continue to stir the contents for 8 hours at a temperature between 27-35°C.[4]

-

Filter the precipitated product.

-

Wash the collected solid twice with deionized water.

-

Dry the product under vacuum for 6 hours.

Data Presentation

The following tables summarize the quantitative data obtained from the eco-friendly synthesis methods.

Reaction Conditions and Yields

| Parameter | Method A (Hydrochloric Acid) | Method B (Oxalic Acid) |

| Starting Material | Phenol | Phenol |

| Brominating Agents | Sodium Bromide, Sodium Bromate | Sodium Bromide, Sodium Bromate |

| Acid | Hydrochloric Acid | Oxalic Acid |

| Solvent | Deionized Water | Deionized Water |

| Reaction Temperature | 27-35°C[2][4] | 27-35°C[4] |

| Reaction Time | 4 hours[1] | 8-10 hours[4] |

| Yield | 91-94%[2][3] | 94%[5] |

Product Characterization

| Property | Observed Value |

| Appearance | Orange to brown fine crystalline powder[6] |

| Melting Point | 123-125°C[2][5] |

| Molecular Formula | C₆H₂Br₄O[6] |

| Molecular Weight | 409.7 g/mol [6] |

| ¹H-NMR (CDCl₃, 200 MHz) | δ 7.78 (s, 2H)[2][5] |

| IR (KBr, cm⁻¹) | 3051, 1680, 1582, 1454, 1310, 900, 702, 663, 634[2][5] |

| Elemental Analysis (Observed) | C: 17.16%, H: 0.24%[2][5] |

| Elemental Analysis (Calculated) | C: 17.56%, H: 0.49%[2][5] |

| Solubility | Insoluble in water; soluble in dichloromethane, diethyl ether, chloroform, nitromethane, and methanol.[7] |

Logical Relationships in Synthesis

The following diagram illustrates the key relationships and transformations occurring during the synthesis.

Caption: Key chemical transformations in the one-pot synthesis.

Conclusion

The single-pot, aqueous-based synthesis of this compound from phenol offers a significantly more environmentally friendly and safer alternative to traditional methods that use liquid bromine. With high yields and a straightforward procedure, this method is highly suitable for laboratory and potential industrial-scale production. The use of readily available and less hazardous materials makes this an exemplary case of green chemistry in practice.

References

- 1. This compound | 20244-61-5 | Benchchem [benchchem.com]

- 2. US6838582B2 - Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone - Google Patents [patents.google.com]

- 3. EP1575891B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Buy this compound | 20244-61-5 [smolecule.com]

Methodological & Application

Application Notes and Protocols: Regioselective Bromination of Aromatic Amines

Topic: Regioselective Bromination of Aromatic Amines with 2,4,4,6-Tetrabromocyclohexa-2,5-dienone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The regioselective introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. Aromatic amines, in particular, present a significant challenge. The powerful activating nature of the amino group often leads to uncontrolled, multiple brominations, typically yielding the 2,4,6-tribromo derivative.[1][2] Traditional methods to achieve monobromination require a protection-bromination-deprotection sequence, adding steps and reducing overall efficiency.[3][4]

This document details a highly efficient and regioselective method for the monobromination of aromatic amines, primarily in the para position, using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone. This reagent provides a mild and effective alternative, obviating the need for protecting the amino group and consistently delivering high yields of the desired product.[5][6] While the acronym TABCO is sometimes associated with 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, for this specific, highly regioselective application, the key reagent is 2,4,4,6-Tetrabromocyclohexa-2,5-dienone.

Key Advantages:

-

High Regioselectivity: Predominantly or exclusively yields the para-bromo isomer.

-

High Yields: Generally provides product yields exceeding 90%.[5][6]

-

Mild Reaction Conditions: The reaction proceeds efficiently in common organic solvents like dichloromethane (B109758) or chloroform (B151607) at room temperature.[5]

-

No Protection Required: The amino group does not need to be protected, streamlining the synthetic process.[5]

-

Broad Substrate Scope: Effective for a wide range of primary, secondary, and tertiary aromatic amines.

Proposed Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. 2,4,4,6-Tetrabromocyclohexa-2,5-dienone serves as an electrophilic bromine source ("Br+"). The electron-rich aromatic amine acts as the nucleophile, attacking one of the bromine atoms. The steric bulk of the reagent is thought to contribute to the high para-selectivity, as the ortho positions are more hindered. Subsequent loss of a proton from the intermediate sigma complex restores aromaticity and yields the para-brominated aniline (B41778) and 2,4,6-tribromophenol (B41969) as a byproduct.

Caption: Proposed mechanism for the regioselective bromination of aromatic amines.

Experimental Protocols

This section provides a general protocol for the para-monobromination of an aromatic amine using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone.

Materials:

-

Substituted Aromatic Amine (1.0 eq)

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (1.0 eq) in dichloromethane (or chloroform) under ambient temperature.

-

Reagent Addition: To the stirred solution, add 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (1.0 eq) portion-wise over 5-10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude residue contains the desired product and 2,4,6-tribromophenol.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to isolate the pure para-bromo aromatic amine.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Caption: General workflow for para-bromination of aromatic amines.

Data Presentation: Substrate Scope and Yields

The method is applicable to a variety of aromatic amines, consistently affording high yields and excellent para-selectivity.

| Substrate (Aromatic Amine) | Product | Yield (%) | Reference |

| Aniline | 4-Bromoaniline | >95 | [5] |

| N,N-Dimethylaniline | 4-Bromo-N,N-dimethylaniline | 94 | [6] |

| o-Anisidine | 4-Bromo-2-methoxyaniline | 85 | [6] |

| m-Toluidine | 4-Bromo-3-methylaniline | >95 | [5] |

| o-Toluidine | 4-Bromo-2-methylaniline | >95 | [5] |

| 2-Aminopyridine | 2-Amino-5-bromopyridine | >90 | [6] |

| 3-Aminopyridine | 3-Amino-2-bromopyridine & 3-Amino-2,6-dibromopyridine | Mixture | [6] |

Note: Yields are isolated yields after purification.

Applications in Drug Development

Regioselectively brominated anilines are critical building blocks in medicinal chemistry. The bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct complex molecular architectures.[] Furthermore, the introduction of a halogen can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, influencing its lipophilicity, metabolic stability, and binding affinity. This protocol provides a direct and efficient route to these valuable intermediates, accelerating the drug discovery and development process.

Safety Precautions

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Dichloromethane and chloroform are volatile and suspected carcinogens. All manipulations should be performed within a fume hood.

-

General: Standard laboratory safety practices should be followed at all times.

References

Application Notes and Protocols: Deoxygenation of Sulfoxides using 2,4,4,6-Tetrabromo-2,5-cyclohexadienone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis, with significant applications in medicinal chemistry and drug development. Many biologically active molecules contain a sulfide (B99878) moiety, and the selective reduction of sulfoxides offers a valuable synthetic route. This document provides detailed application notes and protocols for the efficient deoxygenation of a variety of sulfoxides using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCD) in the presence of 1,3-dithiane (B146892). This method, developed by Iranpoor, Firouzabadi, and Shaterian, presents a mild and effective catalytic approach for this transformation.

This compound, a stable and commercially available reagent, acts as a source of electrophilic bromine, which catalyzes the reduction of sulfoxides by 1,3-dithiane. The reaction proceeds under mild conditions at room temperature, offering a practical alternative to harsher reduction methods.

Data Presentation: Substrate Scope and Reaction Efficiency

The following table summarizes the efficacy of the TBCD-catalyzed deoxygenation of various sulfoxides. The data highlights the reaction times and isolated yields for a diverse range of substrates, demonstrating the broad applicability of this protocol.

| Entry | Sulfoxide (B87167) Substrate | Product | Time (min) | Yield (%) |

| 1 | Dibenzyl sulfoxide | Dibenzyl sulfide | 5 | 98 |

| 2 | Diphenyl sulfoxide | Diphenyl sulfide | 10 | 99 |

| 3 | Di-p-tolyl sulfoxide | Di-p-tolyl sulfide | 15 | 97 |

| 4 | Di-o-tolyl sulfoxide | Di-o-tolyl sulfide | 15 | 95 |

| 5 | Di-m-tolyl sulfoxide | Di-m-tolyl sulfide | 15 | 96 |

| 6 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 5 | 98 |

| 7 | Benzyl phenyl sulfoxide | Benzyl phenyl sulfide | 5 | 99 |

| 8 | Dibutyl sulfoxide | Dibutyl sulfide | 10 | 95 |

| 9 | Tetrahydrothiophene-1-oxide | Tetrahydrothiophene | 10 | 96 |

| 10 | 2,3-Dihydrobenzothiophene-1-oxide | 2,3-Dihydrobenzothiophene | 15 | 94 |

Experimental Protocols

This section provides a detailed methodology for the deoxygenation of sulfoxides using TBCD and 1,3-dithiane.

Materials and Reagents

-

This compound (TBCD)

-

1,3-Dithiane

-

Sulfoxide substrate

-

Anhydrous Chloroform (B151607) (CHCl₃)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and stirring equipment

General Experimental Procedure

-

To a stirred solution of the sulfoxide (1.0 mmol) in anhydrous chloroform (5 mL) in a round-bottom flask, add this compound (TBCD) (0.1 mmol, 10 mol%).

-

To this mixture, add 1,3-dithiane (1.1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction mixture with a 10% aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with chloroform (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure sulfide.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the deoxygenation of sulfoxides using TBCD and 1,3-dithiane.

Proposed Reaction Mechanism

The proposed mechanism involves the initial activation of 1,3-dithiane by the electrophilic bromine generated from TBCD. The resulting sulfonium (B1226848) species then reacts with the sulfoxide, leading to the formation of the corresponding sulfide and a dithiane-derived byproduct.

Application Notes and Protocols for the Conversion of Alcohols to Azides with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to azides is a fundamental transformation in organic synthesis, providing a versatile intermediate for the introduction of nitrogen-containing functionalities, such as amines and triazoles. This application note details a robust and efficient method for the direct conversion of primary and secondary alcohols to their corresponding azides utilizing the reagent system of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TABCO), triphenylphosphine (B44618) (PPh₃), and zinc azide (B81097) bispyridine [Zn(N₃)₂·2Py]. This methodology is particularly noteworthy as it proceeds with a clean inversion of stereochemistry at the reacting center, making it a valuable tool in stereoselective synthesis.

Reaction Principle

The reaction is believed to proceed through the in-situ formation of a phosphonium (B103445) salt intermediate. This compound (TABCO) reacts with triphenylphosphine to generate a reactive phosphonium species. This species then activates the alcohol, facilitating a nucleophilic attack by the azide ion, which is delivered by the zinc azide bispyridine complex. The overall transformation results in the displacement of the hydroxyl group with an azide moiety, occurring with inversion of configuration. The addition of hexamethylphosphorictriamide (HMPA) has been reported to significantly accelerate the reaction rate.

Data Presentation

Due to the inability to access the full text of the primary literature, a comprehensive table of quantitative data for a wide range of substrates cannot be provided at this time. The available information from abstracts indicates that this method provides excellent yields for both primary and secondary alcohols.

| Substrate Type | Reagents | Solvent | Additive | Yield | Stereochemistry |

| Primary Alcohols | TABCO, PPh₃, Zn(N₃)₂·2Py | CH₃CN/Toluene | HMPA (optional) | Excellent | N/A |

| Secondary Alcohols | TABCO, PPh₃, Zn(N₃)₂·2Py | CH₃CN/Toluene | HMPA (optional) | Excellent | Inversion |

Experimental Protocols

While the specific experimental details from the primary reference could not be retrieved, a general protocol based on the available information is provided below. It is crucial for researchers to perform small-scale optimization experiments to determine the ideal reaction conditions for their specific substrate.

Materials:

-